SHP389 -

SHP389

Catalog Number: EVT-8276061
CAS Number:
Molecular Formula: C23H29ClN8O2
Molecular Weight: 485.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SHP389 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a small molecule and is primarily investigated for its role in treating various diseases, particularly in oncology and neurodegenerative disorders. The compound's structure and properties make it an interesting candidate for drug development.

Source

SHP389 was developed through collaborative research efforts in pharmaceutical sciences. The specific details regarding its discovery and initial synthesis are often proprietary but typically involve extensive screening of chemical libraries for biological activity against target diseases.

Classification

SHP389 falls under the category of synthetic organic compounds. It is classified based on its chemical structure and biological activity. The compound may also be categorized as an investigational drug during its development phase.

Synthesis Analysis

Methods

The synthesis of SHP389 typically involves several steps, including:

  1. Starting Materials: The synthesis begins with readily available organic precursors.
  2. Reagents: Various reagents are employed to facilitate chemical transformations such as coupling reactions, functional group modifications, and cyclization.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products.

Technical Details

The synthetic route may include:

  • Stepwise Reactions: Sequential reactions that build the molecular framework of SHP389.
  • Catalysts: Use of catalysts to enhance reaction rates and yields.
  • Yield Optimization: Adjustments in reaction conditions (temperature, solvent, concentration) to maximize yield.
Molecular Structure Analysis

Structure

SHP389 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structure can be represented using chemical notation or 3D modeling software.

Data

  • Molecular Formula: CxHyNzOw (exact composition depends on the specific variant of SHP389).
  • Molecular Weight: Typically calculated based on the molecular formula.
  • Structural Features: Includes rings, chains, and functional groups that are critical for its mechanism of action.
Chemical Reactions Analysis

Reactions

SHP389 undergoes various chemical reactions that can include:

  • Nucleophilic Substitution: Involves replacement of a leaving group by a nucleophile.
  • Oxidation-Reduction Reactions: Changes in oxidation states that can affect the compound's reactivity.
  • Hydrolysis: Reaction with water that may alter the compound's structure and properties.

Technical Details

The reaction conditions (e.g., temperature, pH) are crucial for determining the outcome and efficiency of these reactions. Kinetic studies may also be performed to understand the reaction rates.

Mechanism of Action

Process

The mechanism of action for SHP389 involves its interaction with specific biological targets within cells. This interaction can lead to:

  • Inhibition or Activation: Modulating the activity of enzymes or receptors.
  • Signal Transduction Pathways: Influencing cellular signaling pathways that regulate cell growth and survival.

Data

Preclinical studies often provide insights into the pharmacodynamics and pharmacokinetics of SHP389, detailing how it affects cellular processes at various concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Solubility in various solvents is assessed to determine formulation strategies.
  • Melting Point: A critical parameter indicating thermal stability.

Chemical Properties

  • Stability: Evaluated under different environmental conditions (light, heat).
  • Reactivity: Assessed through various tests to determine how it reacts with other chemicals.
Applications

Scientific Uses

SHP389 is primarily investigated for its potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery programs targeting specific diseases.
  • Biological Research: To study mechanisms underlying disease processes and therapeutic interventions.
  • Clinical Trials: Evaluated for safety and efficacy in human subjects as part of drug development protocols.
Introduction to Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 as a Therapeutic Target in Oncogenic Signaling

Role of Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 in Rat Sarcoma Protein–Mitogen-Activated Protein Kinase, Phosphatidylinositol 3-Kinase–Protein Kinase B, and Janus Kinase–Signal Transducer and Activator of Transcription Pathways

Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 serves as a critical signaling node that dynamically regulates multiple oncogenic cascades. Its scaffolding and phosphatase functions enable bidirectional modulation of key pathways:

  • Rat Sarcoma Protein–Mitogen-Activated Protein Kinase Activation: Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 promotes rat sarcoma protein guanosine triphosphate loading by (i) facilitating growth factor receptor-bound protein 2–Son of Sevenless complex assembly at receptor tyrosine kinases, (ii) dephosphorylating negative regulators like Sprouty proteins to sustain rat sarcoma protein signaling, and (iii) inactivating rat sarcoma protein GTPase-activating protein to prolong rat sarcoma protein–mitogen-activated protein kinase activation [4] [8]. Genetic ablation studies confirm that Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 is indispensable for rat sarcoma protein–mitogen-activated protein kinase pathway flux in receptor tyrosine kinase–driven tumors.
  • Phosphatidylinositol 3-Kinase–Protein Kinase B Modulation: Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 regulates phosphatidylinositol 3-kinase through both phosphatase-dependent and -independent mechanisms. It dephosphorylates phosphatidylinositol 3-kinase regulatory subunits (e.g., p85) to relieve inhibition of the p110 catalytic subunit. Additionally, its adaptor function facilitates recruitment of phosphatidylinositol 3-kinase to insulin receptor substrate and growth factor receptor-bound protein 2–associated binding protein scaffolds [5] [10].
  • Janus Kinase–Signal Transducer and Activator of Transcription Regulation: Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 exhibits context-dependent roles in Janus kinase–signal transducer and activator of transcription signaling. It potentiates cytokine receptor signaling by dephosphorylating inhibitory sites on Janus kinase kinases. Conversely, it terminates signal transducer and activator of transcription activation by dephosphorylating phospho-tyrosine residues on signal transducer and activator of transcription dimers [10].

Table 1: Key Pathway Components Regulated by Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2

PathwayMolecular TargetsFunctional Outcome
Rat sarcoma protein–mitogen-activated protein kinaseSprouty, rat sarcoma protein GTPase-activating protein, Son of SevenlessEnhanced rat sarcoma protein activation and mitogen-activated protein kinase signaling
Phosphatidylinositol 3-kinase–protein kinase Bp85 regulatory subunit, insulin receptor substrate, growth factor receptor-bound protein 2–associated binding proteinIncreased phosphatidylinositol 3-kinase activity and protein kinase B phosphorylation
Janus kinase–signal transducer and activator of transcriptionJanus kinase kinases, signal transducer and activator of transcription dimersBidirectional regulation of cytokine signaling

Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 Dysregulation in Cancer and Immune Evasion Mechanisms

Oncogenic dysregulation of Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 occurs through multiple mechanisms that promote tumor progression and immune suppression:

  • Genetic Alterations: Gain-of-function mutations (e.g., Glutamate76Lysine, Aspartate61Glycine) destabilize the autoinhibited conformation, leading to constitutive phosphatase activity. These mutations cluster at the interface between the N-terminal Src Homology-2 domain and protein tyrosine phosphatase domain (Table 2). Such variants are prevalent in juvenile myelomonocytic leukemia (35%), acute myeloid leukemia (10%), and solid tumors like neuroblastoma and lung adenocarcinoma [4] [8]. Loss-of-function mutations (e.g., Tyrosine279Cysteine, Threonine468Methionine) occur in Noonan syndrome with multiple lentigines and paradoxically increase rat sarcoma protein–mitogen-activated protein kinase signaling through compensatory mechanisms [7] [8].
  • Tumor Cell-Intrinsic Evasion: Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 overexpression sustains oncogenic signaling by amplifying growth factor responses. In epidermal growth factor receptor–mutant lung cancers, Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 mediates resistance to tyrosine kinase inhibitors by reactivating extracellular signal-regulated kinase signaling [7] [10].
  • Immune Suppression: Within the tumor microenvironment, Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 is recruited to programmed cell death protein 1 and cytotoxic T-lymphocyte-associated protein 4 immune checkpoints. Upon phosphorylation, it dephosphorylates key T-cell receptor signaling components (CD28, ζ-chain–associated protein kinase 70, T-cell receptor ζ-chain), dampening cytotoxic T-cell activation [5] [6]. Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 also mediates colony-stimulating factor 1 receptor–dependent differentiation of myeloid-derived suppressor cells and tumor-associated macrophages, establishing an immunosuppressive niche [5] [6].

Table 2: Major Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 Mutation Hotspots in Human Disease

MutationDomain LocationAssociated PathologiesBiochemical Consequence
Aspartate61GlycineN-terminal Src Homology-2Juvenile myelomonocytic leukemia, Noonan syndromeDisrupts salt bridge with Arginine265, constitutive activation
Glutamate76LysineN-terminal Src Homology-2Leukemias, solid tumorsCharge reversal destabilizes closed conformation
Tyrosine279CysteineProtein tyrosine phosphataseNoonan syndrome with multiple lentiginesAlters catalytic pocket conformation
Asparagine308Aspartic acidProtein tyrosine phosphataseNoonan syndromeDisrupts hydrophobic core near catalytic site
Threonine468MethionineProtein tyrosine phosphataseNoonan syndrome with multiple lentiginesReduces catalytic efficiency

Table 3: Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2–Mediated Immune Evasion Mechanisms

Immune Cell TypeMechanismFunctional Consequence
T lymphocytesProgrammed cell death protein 1–Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 complex dephosphorylates CD28 and ζ-chain–associated protein kinase 70Attenuated T-cell receptor signaling and cytokine production
Myeloid-derived suppressor cellsColony-stimulating factor 1 receptor–Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 axis enhances differentiationExpansion of immunosuppressive myeloid populations
Tumor-associated macrophagesSrc Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 promotes interleukin-10 and transforming growth factor beta secretionPolarization toward M2 immunosuppressive phenotype
Dendritic cellsReduced major histocompatibility complex class II expressionImpaired antigen presentation

Challenges in Targeting the Catalytic Protein Tyrosine Phosphatase Domain and Emergence of Allosteric Inhibition Strategies

The development of active site–directed Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 inhibitors has faced substantial pharmacological hurdles:

  • Conservation and Polarity of Catalytic Pocket: The protein tyrosine phosphatase domain contains a highly conserved, positively charged catalytic cleft that accommodates phosphorylated tyrosine substrates. This conservation limits achievable selectivity among protein tyrosine phosphatase family members. Additionally, the polar nature of the pocket necessitates inhibitors with charged pharmacophores (e.g., phosphonates), compromising cell permeability and oral bioavailability [3] [10].
  • Oxidative Susceptibility: The catalytic cysteine (Cysteine459) exhibits high susceptibility to oxidation, complicating biochemical assays and cellular target engagement. This property has led to false-positive identification of artifacts in screening campaigns [3] [7].
  • Allosteric Inhibition Breakthroughs: Structural characterization of Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 revealed a novel "tunnel-like" allosteric pocket formed at the interface of the N-terminal Src Homology-2, C-terminal Src Homology-2, and protein tyrosine phosphatase domains. SHP099 was identified as a first-in-class allosteric inhibitor that stabilizes the autoinhibited conformation by simultaneously engaging three key residues: Arginine111 (hydrogen bonding), Glutamate250 (hydrogen bonding), and a hydrophobic pocket near Phenylalanine113 (van der Waals interactions) [4] [10]. This binding mode effectively locks the N-terminal Src Homology-2 domain over the catalytic cleft.
  • Strategies to Overcome Mutation Resistance: Allosteric inhibitors exhibit reduced potency against gain-of-function mutants (e.g., Glutamate76Lysine) due to destabilization of the interface. Second-generation inhibitors address this through (i) covalent targeting of Cysteine333 ("backdoor cysteine") using acrylamide electrophiles [3], (ii) proteolysis-targeting chimeras degraders, and (iii) bitopic inhibitors combining allosteric and active-site pharmacophores [4] [10].

Table 4: Evolution of Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase-2 Inhibitor Classes

Inhibitor ClassRepresentative CompoundsMechanistic BasisLimitations
Catalytic site inhibitorsHydroxyindole carboxylic acids, salicylic acid derivativesCompetitive phosphotyrosine mimeticsLow selectivity, poor membrane permeability
Tunnel allosteric inhibitorsSHP099, TNO155, RMC-4630Stabilize autoinhibited conformationReduced efficacy against gain-of-function mutants
Covalent allosteric inhibitorsCompound 12 (targeting Cysteine333)Irreversible modification of non-conserved cysteinePotential off-target reactivity
Proteolysis-targeting chimerasSHP2-degrader 1Ubiquitin-mediated degradationComplexity of ternary complex formation
Bitopic inhibitorsDual pocket bindersSimultaneous engagement of allosteric and catalytic sitesSynthetic complexity

Properties

Product Name

SHP389

IUPAC Name

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C23H29ClN8O2

Molecular Weight

485.0 g/mol

InChI

InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1

InChI Key

URUPFUYPXLMTMT-KPZWWZAWSA-N

SMILES

CC1C(C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.